molecular formula C12H18O B14318022 1-(Prop-2-en-1-yl)-2-(prop-2-yn-1-yl)cyclohexan-1-ol CAS No. 109433-08-1

1-(Prop-2-en-1-yl)-2-(prop-2-yn-1-yl)cyclohexan-1-ol

Cat. No.: B14318022
CAS No.: 109433-08-1
M. Wt: 178.27 g/mol
InChI Key: LPXLWDBPWQMJHE-UHFFFAOYSA-N
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Description

1-(Prop-2-en-1-yl)-2-(prop-2-yn-1-yl)cyclohexan-1-ol is a complex organic compound characterized by the presence of both an allyl and a propargyl group attached to a cyclohexanol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Prop-2-en-1-yl)-2-(prop-2-yn-1-yl)cyclohexan-1-ol can be achieved through several synthetic routes:

    Allylation and Propargylation of Cyclohexanol: Starting with cyclohexanol, allylation can be performed using allyl bromide in the presence of a base such as sodium hydride. Subsequently, propargylation can be achieved using propargyl bromide under similar conditions.

    Cyclohexanone Derivatives: Another route involves the use of cyclohexanone derivatives, which undergo sequential allylation and propargylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimized versions of the above synthetic routes, with considerations for yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions would be fine-tuned to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(Prop-2-en-1-yl)-2-(prop-2-yn-1-yl)cyclohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohols or hydrocarbons.

    Substitution: The allyl and propargyl groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.

    Reduction: Common reducing agents include LiAlH₄ (Lithium aluminium hydride) and NaBH₄ (Sodium borohydride).

    Substitution: Halogenation reagents like NBS (N-Bromosuccinimide) can be employed.

Major Products Formed

    Oxidation: Formation of cyclohexanone derivatives.

    Reduction: Formation of cyclohexanol derivatives.

    Substitution: Formation of halogenated or other substituted cyclohexanol derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions due to its unique structure.

    Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.

    Industry: Could be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Prop-2-en-1-yl)-2-(prop-2-yn-1-yl)cyclohexan-1-ol would depend on its specific application:

    Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.

    Pathways Involved: Could involve pathways related to oxidation-reduction reactions, signal transduction, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    1-(Prop-2-en-1-yl)-cyclohexanol: Lacks the propargyl group, leading to different chemical properties.

    2-(Prop-2-yn-1-yl)cyclohexanol: Lacks the allyl group, affecting its reactivity and applications.

Properties

CAS No.

109433-08-1

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

1-prop-2-enyl-2-prop-2-ynylcyclohexan-1-ol

InChI

InChI=1S/C12H18O/c1-3-7-11-8-5-6-10-12(11,13)9-4-2/h1,4,11,13H,2,5-10H2

InChI Key

LPXLWDBPWQMJHE-UHFFFAOYSA-N

Canonical SMILES

C=CCC1(CCCCC1CC#C)O

Origin of Product

United States

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